2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine
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Overview
Description
“2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazopyridines has been well studied. For instance, the cyclization to the imidazo[4,5-b]pyridine ring system can be effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . In another study, unlabeled PhIP is deuterated using a boron trifluoride phosphoric acid complex in one step .Molecular Structure Analysis
Imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5-b]pyridines, imidazo [4,5-c]pyridines, imidazo [1,5-a]pyridines and imidazo [1,2-a]pyridines .Chemical Reactions Analysis
Imidazopyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of imidazopyridines has been well studied in the past decade because of its importance as a bioactive scaffold .Scientific Research Applications
Inflammation and Diabetes Research
PhIP-D3 has been used in research related to inflammation and diabetes . It has been found to induce gene expression changes in JAK/STAT and MAPK pathways, which are related to inflammation and diabetes .
Cancer Research
PhIP-D3 is also used in cancer research . It has been found to influence many cellular pathways necessary for the proper functioning of cancerous cells . It has been observed that exposure to PhIP-D3 resulted in significant changes in genes controlled by the STAT3 transcriptional factor .
Obesity Research
PhIP-D3 has been used in obesity research . It has been found that PhIP-D3 can potentially be retained in human adipose tissues . This has led to further studies on the relationship between dietary carcinogens such as PhIP-D3 with obesity .
Hyperpolarization in Biological Investigations
PhIP-D3 has been used in hyperpolarization research . ParaHydrogen induced polarization (PHIP) is an efficient and cost-effective hyperpolarization method, and PhIP-D3 has been used in this context .
Synthesis of Imidazo[4,5-b]pyridines
PhIP-D3 has been used in the synthesis of imidazo[4,5-b]pyridines . A new environmentally-benign, convenient, and facile methodology for the synthesis of 2-substituted-1 H-imidazo[4,5-b]pyridine was elaborated using PhIP-D3 .
Antiproliferative Activity Research
PhIP-D3 has been used in research related to antiproliferative activity . It has been found that certain compounds of PhIP-D3 displayed selective and strong activity in sub-micromolar inhibitory concentration range against colon carcinoma .
Antibacterial Activity Research
PhIP-D3 has been used in antibacterial activity research . It has been found that certain compounds of PhIP-D3 showed moderate activity against E. coli .
Antiviral Activity Research
PhIP-D3 has been used in antiviral activity research . Certain derivatives of PhIP-D3 showed selective but moderate activity against respiratory syncytial virus (RSV) .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine are the Estrogen receptor alpha and the Nuclear receptor coactivator 2 . These receptors play a crucial role in various biological processes, including cell growth and differentiation.
Biochemical Pathways
The compound affects various biochemical pathways. It has been found to induce changes in the JAK/STAT and MAPK pathways, which are related to inflammation, diabetes, and cancer .
Result of Action
The molecular and cellular effects of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine’s action are complex and multifaceted. It has been found to mediate gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine. For instance, the formation of this compound increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked .
properties
IUPAC Name |
6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVKZNNCIHJZLS-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670097 |
Source
|
Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine | |
CAS RN |
210049-13-1 |
Source
|
Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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